2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and piperidine moiety may play key roles in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one: Similar structure with a hydroxyl group at a different position.
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-methoxypiperidin-1-yl)ethan-1-one: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)6-12(16)14-5-3-4-10(15)7-14/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGJLHGVQTUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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